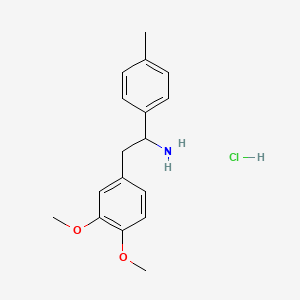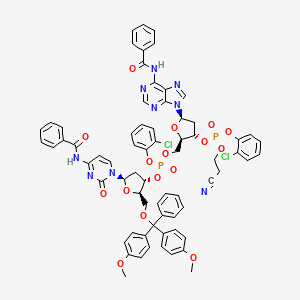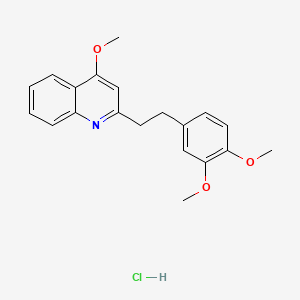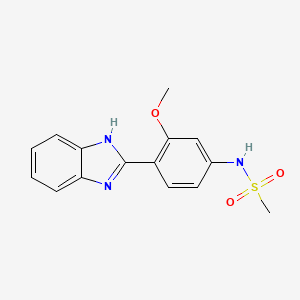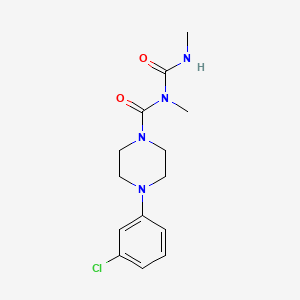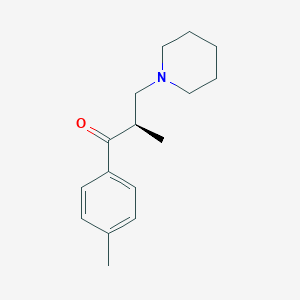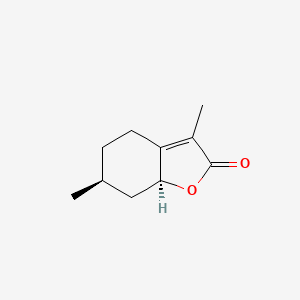
Mintlactone, (+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mintlactone, (+/-)-, is a naturally occurring compound found in various species of mint, including peppermint and spearmint It is a lactone, a type of cyclic ester, and is known for its characteristic minty aroma
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mintlactone, (+/-)-, can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the cyclization of a hydroxy acid in the presence of an acid catalyst can yield mintlactone. Another method involves the oxidation of a suitable precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In an industrial setting, mintlactone is typically produced through the extraction of essential oils from mint plants, followed by purification processes such as distillation and chromatography. The extraction process involves steam distillation of the mint leaves, which separates the essential oils containing mintlactone. The oils are then subjected to further purification to isolate the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Mintlactone, (+/-)-, undergoes various chemical reactions, including:
Oxidation: Mintlactone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of mintlactone can yield alcohols or other reduced forms.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted lactones depending on the nucleophile used.
Applications De Recherche Scientifique
Mintlactone, (+/-)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lactone chemistry and reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the flavor and fragrance industry due to its characteristic minty aroma. It is also used in the formulation of various consumer products, including cosmetics and personal care items.
Mécanisme D'action
The mechanism of action of mintlactone, (+/-)-, involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of enzyme activities, receptor binding, and signaling pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Mintlactone, (+/-)-, can be compared with other similar compounds such as:
Isomintlactone: Another lactone found in mint species with similar chemical properties but different stereochemistry.
Menthol: A well-known compound in mint with a similar minty aroma but different chemical structure (an alcohol rather than a lactone).
Carvone: Another mint-derived compound with a distinct aroma and different chemical structure (a ketone).
Uniqueness: Mintlactone, (+/-)-, is unique due to its specific lactone structure and the resulting chemical properties
Propriétés
Numéro CAS |
166584-27-6 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(6S,7aS)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |
Clé InChI |
VUVQBYIJRDUVHT-RCOVLWMOSA-N |
SMILES isomérique |
C[C@H]1CCC2=C(C(=O)O[C@H]2C1)C |
SMILES canonique |
CC1CCC2=C(C(=O)OC2C1)C |
Densité |
1.058-1.063 |
Description physique |
Liquid; herbaceous minty aroma |
Solubilité |
Slightly soluble in water; soluble in oil soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




